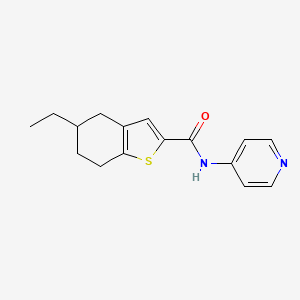

![molecular formula C12H15FN2OS B4621610 N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide](/img/structure/B4621610.png)

N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide

Vue d'ensemble

Description

Synthesis Analysis

The first synthesis of related compounds like N-(4-fluorophenyl)-5-(4-fluorophenyl)-2-(4-hydroxybenzyl)pentanamide has been described, showcasing methods starting from 4-fluorobenzaldehyde, suggesting a pathway that could be adapted for the synthesis of N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide (Guillon, Stiebing, & Robba, 2000). Additionally, the synthesis of similar compounds involves transformations and reactions that could be relevant, such as Knoevenagel condensation and Stetter reactions, indicating the synthetic versatility of fluoro-substituted amides (Zhou Kai, 2010).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, has been extensively characterized, including crystallography, suggesting that similar studies on N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide would yield valuable insights into its stereochemistry and intramolecular interactions (Saeed, Rashid, Bhatti, & Jones, 2010).

Chemical Reactions and Properties

Research on compounds with similar functional groups has shed light on their reactivity and potential as intermediates in the synthesis of more complex molecules. For instance, the study of 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and its reactions to yield novel Schiff bases could inform potential chemical transformations of N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide (Puthran et al., 2019).

Physical Properties Analysis

The characterization of related compounds, including solubility, melting points, and spectroscopic properties (IR, NMR, mass spectrometry), provides a foundation for understanding the physical properties of N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide. These studies are crucial for determining its stability, solubility, and suitability for further applications (Dalsgaard, Nielsen, & Larsen, 2006).

Chemical Properties Analysis

The chemical behavior, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, is essential for exploiting N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide in synthetic chemistry and other applications. Analyses of similar compounds offer insights into reaction pathways, mechanisms, and the influence of substituents on chemical reactivity (Oyasu et al., 1994).

Applications De Recherche Scientifique

Applications in Metal Ion Extraction and Environmental Remediation

Metal Ion Extraction : Compounds with CO2-soluble pyridine derivatives have been designed and synthesized for use as chelating agents in metal ion extraction, particularly in supercritical CO2 (Sc-CO2) environments. These derivatives exhibit high solubility in Sc-CO2 and demonstrate good or moderate extraction efficiencies for several metal ions (Cu2+, Co2+, Zn2+, and Sr2+), which suggests potential applications for N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide in metal recovery and environmental remediation processes if it shares similar solubility and chelating properties (Chang et al., 2008).

Drug Discovery and Molecular Design

Cholesterol Absorption Inhibition : A study on the synthesis of compounds structurally related to N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide identified potential applications in the development of new cholesterol absorption inhibitors. This highlights the compound's relevance in pharmaceutical research, especially in exploring novel treatments for hypercholesterolemia and associated cardiovascular diseases (Guillon, Stiebing, & Robba, 2000).

Antitumor Properties : Novel 2-(4-aminophenyl)benzothiazoles, structurally related to N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide, have shown potent antitumor properties in vitro and in vivo. The mechanism of action includes induction and biotransformation by cytochrome P450 1A1, suggesting potential research applications of N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide in cancer therapy if it exhibits similar bioactivity (Bradshaw et al., 2002).

Imaging and Diagnostic Applications

Fluorescence-Based Applications : The study of cyanine reactivity for optical imaging and drug delivery indicates that compounds exhibiting fluorescence can be crucial in biomedical research. If N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide or derivatives thereof have similar fluorescent properties, they could be valuable in developing new imaging agents or as part of drug delivery systems (Gorka, Nani, & Schnermann, 2018).

Novel Material Synthesis

Polyurethane Synthesis : The synthesis of novel biodegradable polyurethanes containing fluorinated aliphatic side chains explores the integration of fluorinated compounds into polymers to enhance their properties, such as chemical resistance and thermal stability. This suggests potential applications of N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide in material science, particularly in the development of advanced materials with specific properties (Su et al., 2017).

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)carbamothioyl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2OS/c1-2-3-4-11(16)15-12(17)14-10-7-5-9(13)6-8-10/h5-8H,2-4H2,1H3,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIYUQVYNZXQIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC(=S)NC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B4621528.png)

![4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4621535.png)

![4-(2-{[N-(phenylsulfonyl)glycyl]oxy}acetyl)phenyl benzoate](/img/structure/B4621546.png)

![6-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4621554.png)

![N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide](/img/structure/B4621570.png)

![1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4621589.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-1-(2-methylphenyl)-2-pyrrolidinone](/img/structure/B4621600.png)

![methyl 2-({[2-(mesitylsulfonyl)hydrazino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4621603.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4621618.png)

![2-[(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B4621628.png)

![1-[(2,4-dichlorophenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4621640.png)

![methyl 7-cyclopropyl-3-(4-methoxybenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4621650.png)